molecular formula C18H15ClF3N5O2S B15097471 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B15097471
M. Wt: 457.9 g/mol
InChI Key: ZDDWUJSNCKWCDK-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a sulfanyl-linked acetamide moiety. Its core structure includes a triazole ring substituted at position 4 with an amino group and at position 5 with a 2-methoxyphenyl group. The sulfanyl bridge connects the triazole to an acetamide group, which is further substituted with a 4-chloro-3-(trifluoromethyl)phenyl ring. This substitution pattern confers distinct electronic and steric properties, making it a candidate for pharmacological applications, particularly in anti-inflammatory or antimicrobial contexts .

Properties

Molecular Formula

C18H15ClF3N5O2S

Molecular Weight

457.9 g/mol

IUPAC Name

2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H15ClF3N5O2S/c1-29-14-5-3-2-4-11(14)16-25-26-17(27(16)23)30-9-15(28)24-10-6-7-13(19)12(8-10)18(20,21)22/h2-8H,9,23H2,1H3,(H,24,28)

InChI Key

ZDDWUJSNCKWCDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common approach is to start with the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the triazole ring. The final step involves the coupling of the triazole derivative with the acetamide moiety, which can be achieved through an amide bond formation reaction using reagents like carbodiimides or uronium salts .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield. The use of high-throughput screening and process optimization techniques can help in scaling up the synthesis while maintaining the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted derivatives .

Scientific Research Applications

2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 1,2,4-triazole-3-thiol derivatives. Below is a comparative analysis with structurally related molecules:

Compound Triazole Substituents Acetamide Substituents Key Bioactivity
Target Compound 4-amino, 5-(2-methoxyphenyl) N-[4-chloro-3-(trifluoromethyl)phenyl] Hypothesized anti-inflammatory/anti-exudative activity (based on structural class)
2-[[4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio]-N-(4-methoxyphenyl)acetamide 4-amino, 5-(trifluoromethyl) N-(4-methoxyphenyl) Not reported, but trifluoromethyl group may enhance metabolic stability
2-[(4-(3-Methylphenyl)-5-[(p-tolylthio)methyl]-4H-1,2,4-triazol-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide 4-(3-methylphenyl), 5-[(p-tolylthio)methyl] N-[2-(trifluoromethyl)phenyl] Enhanced lipophilicity due to p-tolylthio group; potential antimicrobial activity
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 4-amino, 5-(furan-2-yl) Variable (e.g., 4-fluorophenyl, 3-chlorophenyl) Anti-exudative activity (10 mg/kg) comparable to diclofenac sodium (8 mg/kg)

Key Findings from Comparative Studies

Substituent Impact on Bioactivity: The 2-methoxyphenyl group in the target compound may confer improved solubility compared to bulkier substituents like p-tolylthio in , but with reduced lipophilicity.

Synthetic Pathways: The target compound’s synthesis likely follows a route similar to and : condensation of a preformed triazole-thiol with a bromo/chloroacetamide derivative under basic conditions (e.g., K₂CO₃ in acetone or ethanol) . In contrast, derivatives with pyridinyl or furyl substituents (e.g., ) often require additional steps for heterocyclic ring formation.

Biological Performance: Anti-exudative Activity: Derivatives with furan-2-yl substituents (e.g., ) show dose-dependent inhibition of inflammation, but the target compound’s 2-methoxyphenyl group may offer better metabolic stability due to reduced oxidative susceptibility. Structural Flexibility: Compounds with ethyl or allyl groups at the triazole’s 4-position (e.g., ) exhibit broader pharmacokinetic profiles but lower selectivity compared to the rigid 4-amino substitution in the target compound .

Table: NMR Chemical Shift Comparison (Selected Protons)

Proton Position Target Compound (δ, ppm) Furan-2-yl Derivative (δ, ppm) Trifluoromethyl Derivative (δ, ppm)
Triazole NH₂ 5.8–6.2 5.6–6.0 5.9–6.3
Aromatic CH (ortho to OCH₃) 7.1–7.3 N/A 7.0–7.2 (4-methoxyphenyl)
Acetamide CH₂ 3.8–4.1 3.7–4.0 3.9–4.2

Critical Analysis of Limitations

  • The target compound lacks direct in vivo data, unlike furan-2-yl analogues tested against diclofenac .
  • Crystallographic validation (e.g., via SHELX ) is absent for the target molecule, unlike structurally resolved analogues in .

Q & A

Q. Key conditions :

  • Temperature : Controlled heating (60–80°C) during cyclocondensation to avoid decomposition .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance sulfanyl group reactivity .
  • Catalysts : Use of triethylamine to neutralize HCl byproducts during acetamide formation .

Basic: Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure?

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm proton environments and carbon frameworks, with characteristic shifts for the trifluoromethyl group (~110–120 ppm in 19F^{19}F-NMR) .
  • X-ray diffraction : Single-crystal analysis resolves stereoelectronic effects, such as planarity of the triazole ring and spatial orientation of the methoxyphenyl group .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z ~530) .

Advanced: How can researchers optimize reaction conditions to mitigate competing side reactions during sulfanyl-acetamide moiety introduction?

  • Competing reactions : Disulfide formation or over-alkylation.
  • Mitigation strategies :
    • Stoichiometry : Use a 1.2:1 molar ratio of triazole-thiol to chloroacetamide to limit disulfide byproducts .
    • Temperature modulation : Lower temperatures (0–5°C) reduce kinetic side reactions .
    • Protecting groups : Temporarily protect the triazole amino group with Boc to prevent nucleophilic interference .

Advanced: What strategies resolve discrepancies between computational predictions and experimental data in electronic properties?

  • Issue : DFT-predicted HOMO-LUMO gaps may diverge from UV-Vis absorption due to solvent effects or excited-state interactions.
  • Solutions :
    • Solvent correction : Apply the COSMO-RS model to account for solvatochromic shifts .
    • Hybrid functionals : Use CAM-B3LYP for better charge-transfer excitation accuracy .
    • Experimental validation : Compare computed λmax with UV-Vis in multiple solvents (e.g., DMSO, acetonitrile) .

Advanced: What in vitro assays elucidate the compound’s mechanism of action against biological targets?

  • Enzyme inhibition : Use fluorescence-based assays (e.g., trypsin-like protease inhibition) with IC50 determination .
  • Receptor binding : Radioligand displacement assays (e.g., for GPCRs) to measure Ki values .
  • Cellular uptake : LC-MS quantification in cell lysates to assess membrane permeability .

Advanced: How can thermal analysis (TGA/DSC) assess stability under pharmaceutical processing conditions?

  • TGA : Determine decomposition onset temperature (>200°C suggests suitability for hot-melt extrusion) .
  • DSC : Identify polymorphic transitions; a single melting endotherm indicates crystalline stability .
  • Stress testing : Accelerated thermal degradation studies (40–60°C/75% RH) coupled with HPLC monitoring .

Basic: What biological activities of analogous triazole-acetamides inform target selection?

  • Antimicrobial : Analogues with 4-chlorophenyl groups show MIC values <10 μM against S. aureus .
  • Anticancer : Triazole derivatives induce apoptosis in HeLa cells via caspase-3 activation .
  • Anti-inflammatory : COX-2 inhibition (IC50 ~0.8 μM) in analogues with methoxyphenyl substituents .

Advanced: What methodologies detect photodegradation products under UV stability testing?

  • HPLC-PDA : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to separate degradation peaks .
  • LC-QTOF-MS : Identify fragments via accurate mass (e.g., cleavage at the sulfanyl group or triazole ring) .
  • Kinetic modeling : Apply first-order decay models to predict shelf-life under UV exposure .

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